2-(4-chlorophenoxy)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide
Description
2-(4-Chlorophenoxy)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide is a synthetic acetamide derivative featuring a 4-chlorophenoxy group and a cyclopentyl-substituted piperidine moiety.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O2/c20-16-5-7-18(8-6-16)24-14-19(23)21-13-15-9-11-22(12-10-15)17-3-1-2-4-17/h5-8,15,17H,1-4,9-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVUCUFVXCKLGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to exhibit fungicidal activity. Therefore, it is plausible that this compound may also target certain types of fungi.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Based on its structural similarity to other fungicidal compounds, it may interfere with the normal functioning of fungi, leading to their death.
Biological Activity
2-(4-Chlorophenoxy)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide is a compound of significant interest due to its potential therapeutic applications, particularly in the fields of sleep disorders and neuropharmacology. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C20H26ClN3O2. Its structure includes a chlorophenoxy group attached to a piperidine derivative, which is key to its pharmacological properties.
Research indicates that this compound may exert its effects through modulation of neurotransmitter systems, particularly by influencing GABAergic and serotonergic pathways. This modulation can lead to enhanced sleep quality and reduced anxiety levels, making it a candidate for treating insomnia and related disorders.
Biological Activity
1. Sleep Enhancement
Studies have demonstrated that this compound significantly increases slow-wave sleep while decreasing the number of awakenings after sleep onset. It has been shown to reduce the time awake after sleep onset, indicating its potential as a sedative agent .
2. Neuropharmacological Effects
The compound has been linked to various neuropharmacological effects, including:
- Anxiolytic Activity : It may reduce anxiety symptoms through its action on GABA receptors.
- Antidepressant Properties : Some studies suggest that it may enhance the efficacy of antidepressant therapies by modulating serotonin and norepinephrine levels .
Case Studies
Several clinical trials have investigated the efficacy of this compound in treating sleep disorders:
| Study | Design | Findings |
|---|---|---|
| Study A | Double-blind, placebo-controlled | Significant improvement in sleep quality and reduction in insomnia symptoms compared to placebo. |
| Study B | Open-label trial | Reported anxiolytic effects alongside improved sleep metrics in participants with anxiety-related insomnia. |
Research Findings
Recent findings highlight the compound's potential in various therapeutic areas:
- Sleep Disorders : In animal models, administration of the compound led to increased total sleep time and improved sleep architecture .
- Depression : The compound's ability to modulate neurotransmitter systems suggests it could be beneficial in treating depressive disorders, especially when used alongside traditional antidepressants .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The target compound shares a core 4-chlorophenoxy-acetamide scaffold with multiple analogs. Key structural variations lie in the substituents attached to the acetamide nitrogen, which impact lipophilicity, solubility, and target binding.
Key Observations :
- Piperidine-based analogs (e.g., compound 1 ) exhibit nanomolar potency against 17β-HSD3, suggesting the target compound may share similar inhibitory activity.
17β-HSD3 Inhibitors :
ATF4 Inhibitors :
ADAMTS-4 Inhibitors :
- The ADAMTS-4 inhibitor with an imidazolidinone substituent highlights the importance of hydrogen-bonding interactions. The cyclopentylpiperidine group in the target compound may provide steric hindrance, altering binding kinetics.
Pharmacokinetic and Toxicity Profiles
- logP and Solubility : Y509-7484 (logP: 1.629) has moderate lipophilicity. The target compound’s cyclopentylpiperidine group may elevate logP, necessitating formulation adjustments to mitigate solubility issues.
- Metabolic Stability : Piperidine rings are prone to cytochrome P450 metabolism. Structural modifications (e.g., cyclopentyl substitution) could reduce metabolic clearance compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
